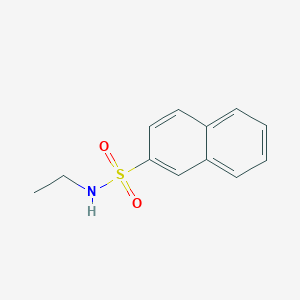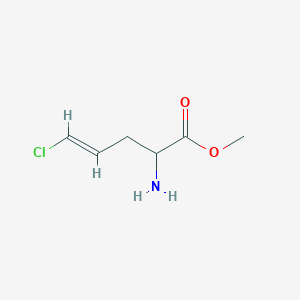
Methyl 2-amino-5-chloropent-4-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-amino-5-chloropent-4-enoate is an organic compound with the molecular formula C6H10ClNO2 It is a derivative of pentenoic acid, featuring an amino group and a chlorine atom attached to the carbon chain
准备方法
Synthetic Routes and Reaction Conditions
Methyl 2-amino-5-chloropent-4-enoate can be synthesized through several methods. One common approach involves the reaction of 2-amino-5-chloropent-4-enoic acid with methanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, with the catalyst facilitating the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and reaction rates. The use of high-purity starting materials and optimized reaction conditions is crucial to achieving high yields and product purity.
化学反应分析
Types of Reactions
Methyl 2-amino-5-chloropent-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives such as 2-amino-5-chloropent-4-en-2-one.
Reduction: Amine derivatives like 2-amino-5-chloropentan-1-ol.
Substitution: Substituted derivatives such as 2-amino-5-azidopent-4-enoate.
科学研究应用
Methyl 2-amino-5-chloropent-4-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical products.
作用机制
The mechanism of action of methyl 2-amino-5-chloropent-4-enoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target molecules, while the chlorine atom can participate in halogen bonding. These interactions can influence the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Methyl 2-amino-5-bromopent-4-enoate: Similar structure but with a bromine atom instead of chlorine.
Methyl 2-amino-5-fluoropent-4-enoate: Similar structure but with a fluorine atom instead of chlorine.
Methyl 2-amino-5-iodopent-4-enoate: Similar structure but with an iodine atom instead of chlorine.
Uniqueness
Methyl 2-amino-5-chloropent-4-enoate is unique due to the presence of the chlorine atom, which imparts distinct chemical properties compared to its halogenated analogs. The chlorine atom’s size and electronegativity influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various research applications.
属性
分子式 |
C6H10ClNO2 |
|---|---|
分子量 |
163.60 g/mol |
IUPAC 名称 |
methyl (E)-2-amino-5-chloropent-4-enoate |
InChI |
InChI=1S/C6H10ClNO2/c1-10-6(9)5(8)3-2-4-7/h2,4-5H,3,8H2,1H3/b4-2+ |
InChI 键 |
VIOFRHULLWFMMR-DUXPYHPUSA-N |
手性 SMILES |
COC(=O)C(C/C=C/Cl)N |
规范 SMILES |
COC(=O)C(CC=CCl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



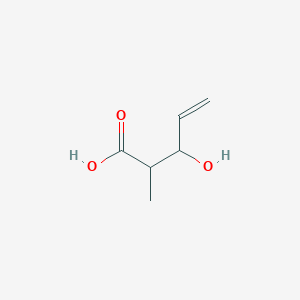
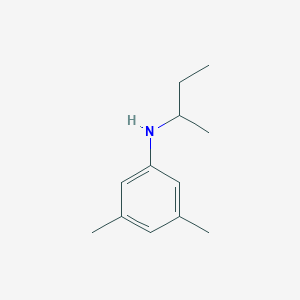
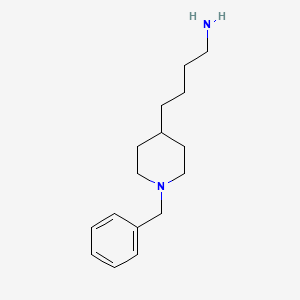

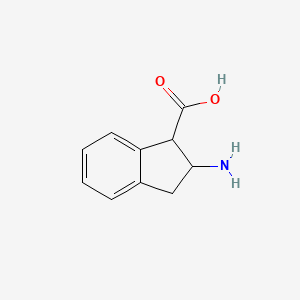
![3-Fluoro-3-[2-(trifluoromethoxy)phenyl]pyrrolidine](/img/structure/B15276403.png)

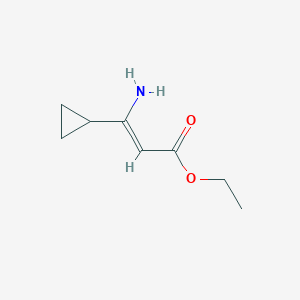

![1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-imidazol-2-amine](/img/structure/B15276445.png)
